Galactitol, 1,4-anhydro-5-O-methyl-
CAS No.: 134122-79-5
Cat. No.: VC0236090
Molecular Formula: C4H6BrClN2S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134122-79-5 |
---|---|
Molecular Formula | C4H6BrClN2S |
Molecular Weight | 0 |
Introduction
Chemical Structure and Basic Properties
Structural Characterization
Galactitol, 1,4-anhydro-5-O-methyl- is a modified form of galactitol (dulcitol), featuring an anhydro bridge between carbons 1 and 4, along with a methoxy group (O-methyl) at the 5-position. This structure can be understood by examining the base compound 1,4-anhydro-L-galactitol (CAS: 74743-81-0), which has a molecular formula of C₆H₁₂O₅ and a molecular weight of 164.15600 . The 5-O-methyl derivative would have an additional methyl group, resulting in a modified molecular formula and increased molecular weight.
Physical Properties
The physical properties of 1,4-anhydro-5-O-methyl-galactitol can be inferred from related anhydro sugar derivatives. Common physical characteristics of such compounds typically include:
Synthesis and Preparation Methods
Biotransformation Approaches
Biological pathways for the production of galactitol from galactose have been documented, particularly through the action of aldose reductase enzymes. For example, the oleaginous yeast Rhodosporidium toruloides can produce galactitol from galactose with yields up to 0.22 g/g . Such biotransformation approaches could potentially serve as starting points for the preparation of modified derivatives, including anhydro and methylated forms, through additional enzymatic or chemical modifications.
Relationship to Other Anhydrohexitols
Structural Comparison with Related Compounds
The compound 1,4-anhydro-5-O-methyl-galactitol shares structural similarities with several other anhydrohexitols described in the literature. For instance, 1,5-anhydro-D-galactitol represents another cyclized form of galactitol with different ring closure positions . The table below compares some related anhydrohexitols:
Comparative Chemical Reactivity
The chemical reactivity of 1,4-anhydro-5-O-methyl-galactitol would be expected to differ from that of galactitol due to:
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The reduced number of hydroxyl groups available for reaction
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The presence of the cyclic ether (anhydro) structure
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The methoxy group at the 5-position, which alters both steric and electronic properties
These structural features would affect its behavior in various chemical reactions, including oxidation, esterification, and further substitution reactions.
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